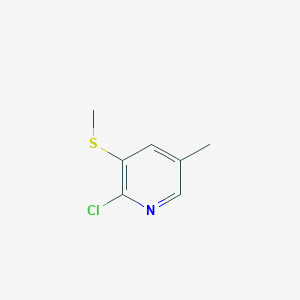
2-Chloro-5-methyl-3-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-methyl-3-(methylthio)pyridine” is a chemical compound with the CAS Number: 1823926-25-5 . It has a molecular weight of 173.67 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods involves the reaction of 5-chloromethyl-2-chloropyridine with sodium thiomethoxide in ethanol .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 .Chemical Reactions Analysis
The compound is used as a pesticide intermediate . It can be used in the synthesis of various other compounds .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 173.67 . The compound should be stored in an inert atmosphere at 2-8C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Substituted Pyridines : The compound has been utilized in synthesizing a series of substituted imidazoles and pyrimidines, demonstrating its versatility in organic synthesis. Molecular structures of these derivatives have been confirmed via X-ray diffraction, highlighting its application in creating complex molecules with potential uses in materials science and pharmaceuticals (Ma et al., 2016) (Ma et al., 2018).
Preparation of Heterocyclic Compounds : It serves as a precursor in the preparation of heterocyclic compounds, highlighting its role in expanding the toolkit for developing new drugs and materials with tailored properties (Paniagua et al., 2010).
Green Chemistry and Environmental Considerations
- Green Metric Evaluation : A study focused on the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine showcases an environmentally friendlier approach to chemical synthesis, emphasizing the importance of green chemistry principles in reducing waste and improving efficiency (Gilbile et al., 2017).
Advanced Chemical Synthesis Techniques
- Catalysis and Chemical Transformations : Research demonstrates the compound's role in catalytic processes, such as the C-H methylthiolation of 2-phenyl pyridines, underscoring the ongoing exploration of catalytic methods to achieve selective and efficient chemical transformations (Xiao et al., 2019).
Novel Material Preparation
- Preparation in Airlift Loop Reactor : The synthesis of 2-chloro-5-methyl-pyridine in an airlift loop reactor investigates new methods of chemical production that could offer advantages in terms of scalability and efficiency, which is crucial for industrial applications (Jianping et al., 2003).
Safety and Hazards
The compound has been classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Chloro-5-methyl-3-(methylthio)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can result in changes in gene expression, as the inhibition of these enzymes can lead to the accumulation of substrates that may act as signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound may require specific cofactors for its metabolism, which can influence its overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it may bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of this compound, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The localization of this compound can influence its ability to modulate cellular functions and biochemical reactions.
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-3-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZANLIFQMUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














